2-Ethylaziridine

Descripción general

Descripción

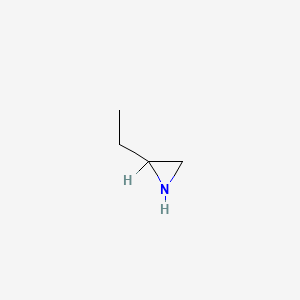

2-Ethylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring structure containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylaziridine can be synthesized through several methods. One common approach involves the reaction of ethylamine with ethylene oxide under basic conditions. Another method includes the cyclization of 2-aminoethanol using a dehydrating agent such as phosphorus oxychloride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound is produced through the polymerization of ethyleneimine, followed by selective de-polymerization to yield the desired aziridine derivative. This process is optimized to ensure high yields and purity, making it suitable for large-scale applications.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylaziridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxaziridines.

Reduction: Reduction reactions can yield ethylamine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form more stable compounds.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Oxaziridines.

Reduction: Ethylamine derivatives.

Substitution: Various substituted amines and thiols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHN

- CAS Number : 2549-67-9

- Structure : 2-Ethylaziridine features a three-membered aziridine ring with an ethyl substituent at the second carbon atom, contributing to its reactivity and potential applications.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its strained ring structure allows it to participate in various chemical reactions, including:

- Ring-opening Reactions : The aziridine ring can be opened by nucleophiles such as amines and alcohols, leading to the formation of diverse products. This property is exploited in synthesizing complex organic molecules and polymers .

- Formation of Bifunctional Linkers : Research has indicated that derivatives of aziridines can act as bifunctional chemical linkers in bioconjugate technology, facilitating the attachment of biomolecules for therapeutic applications .

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its biological activity:

- Antiviral Properties : Studies have demonstrated that this compound exhibits inhibitory effects against influenza virus, suggesting its potential as a lead compound for antiviral drug development .

- Toxicological Studies : While it is noted for its carcinogenic properties in animal studies, understanding these effects is crucial for developing safety protocols in pharmaceutical applications .

Materials Science

In materials science, this compound is utilized for developing advanced materials:

- Polymerization : The compound can undergo polymerization reactions, leading to the formation of polyethylenimine-like structures that are useful in various applications, including CO capture and drug delivery systems .

Case Study 1: Antiviral Activity

A study published in ACS Publications highlighted the effectiveness of this compound derivatives against influenza virus. The research involved synthesizing various derivatives and testing their antiviral activity through plaque reduction assays. The findings indicated that specific modifications to the aziridine structure enhanced antiviral efficacy.

Case Study 2: Polymerization for CO Capture

Research conducted on the polymerization of ethylenimine derivatives, including this compound, demonstrated their potential use in carbon capture technologies. The study focused on the reaction conditions that optimize polymer yield and functionality, showcasing the versatility of aziridine compounds in environmental applications.

Mecanismo De Acción

The mechanism of action of 2-Ethylaziridine involves its ability to undergo ring-opening reactions, which makes it highly reactive

Comparación Con Compuestos Similares

Aziridine: The parent compound with a similar three-membered ring structure.

Azetidine: A four-membered ring analog with different reactivity and stability.

Ethyleneimine: A precursor to many aziridine derivatives.

Uniqueness: 2-Ethylaziridine stands out due to its specific ethyl substitution, which imparts unique chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specialized applications where tailored reactivity is required.

Actividad Biológica

2-Ethylaziridine, a chiral aziridine derivative, has garnered attention in scientific research due to its unique biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties

this compound is characterized by a three-membered nitrogen-containing heterocycle with an ethyl group attached to the second carbon. The high ring strain inherent to aziridines contributes to their reactivity, making them valuable in various chemical syntheses and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles. The aziridine ring's strain facilitates the formation of covalent bonds with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or alteration of protein functions. This mechanism underlies its investigated applications in antimicrobial and anticancer therapies .

Antimicrobial Activity

Research has indicated that aziridine derivatives exhibit notable antimicrobial properties. A study evaluating aziridine-thiourea derivatives found that certain compounds demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were recorded, showing varying degrees of effectiveness based on structural modifications .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 128-256 | Moderate antibacterial |

| Aziridine-thiourea 1 | 64 | Strong antibacterial |

| Aziridine-thiourea 2 | 32 | Very strong antibacterial |

Anticancer Activity

The compound also shows promise in anticancer applications. For instance, similar aziridines have been reported to induce apoptosis in cancer cells by disrupting redox balance and activating caspases, leading to cell death. The specific pathways involved include increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction .

Case Studies

- Anticancer Efficacy : A study on the anticancer effects of aziridines highlighted that compounds similar to this compound could effectively bind to thiol groups in target cells, reducing glutathione levels and enhancing ROS production. This mechanism was particularly noted in human myeloma cells treated with imexon, a known aziridine derivative .

- Structure-Activity Relationship (SAR) : An analysis of various aziridine derivatives revealed that modifications at the R1 and R2 positions significantly influenced antibacterial activity. For instance, replacing a methyl group with an isopropyl group at the R2 position resulted in a substantial increase in antibacterial potency .

Research Findings

Recent studies have focused on synthesizing novel aziridine derivatives and evaluating their biological activities. A synthesis report detailed the preparation of ethyl 2-(oxazolin-2-yl)alkanoates from aziridines, demonstrating the versatility of these compounds in creating biologically active molecules . Additionally, polymerization studies have shown that substituents on the aziridine ring can drastically alter reactivity and biological outcomes .

Propiedades

IUPAC Name |

2-ethylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-2-4-3-5-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWPOLMVXVBCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27029-24-9 | |

| Record name | Aziridine, 2-ethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27029-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051929 | |

| Record name | 2-Ethylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [3M MSDS] | |

| Record name | 2-Ethylaziridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

55.2 [mmHg] | |

| Record name | 2-Ethylaziridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2549-67-9 | |

| Record name | 2-Ethylaziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aziridine, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLAZIRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.